molecular formula C16H13NO3 B14666246 alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid CAS No. 51234-58-3

alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid

Cat. No.: B14666246
CAS No.: 51234-58-3
M. Wt: 267.28 g/mol
InChI Key: CPJAIYJPNFTBRV-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family, which is known for its diverse biological and chemical properties Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of 2-aminophenols followed by an acid-mediated ring closure . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally friendly processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis . These methods not only improve the yield but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Alpha-Methyl-2-phenyl-6-benzoxazoleacetic acid can be compared with other benzoxazole derivatives such as:

    2-Phenylbenzoxazole: Known for its antimicrobial properties.

    6-Methylbenzoxazole: Studied for its anti-inflammatory effects.

    2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

51234-58-3

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid

InChI

InChI=1S/C16H13NO3/c1-10(16(18)19)12-7-8-13-14(9-12)20-15(17-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)

InChI Key

CPJAIYJPNFTBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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